(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
Description
(2-(Trifluoromethoxy)phenyl)zinc bromide is an organozinc reagent used in cross-coupling reactions, such as Negishi coupling, to introduce aryl groups with a trifluoromethoxy (-OCF₃) substituent. The 0.50 M concentration in tetrahydrofuran (THF) ensures stability and reactivity, as THF solvates the zinc center effectively, preventing aggregation and maintaining solubility . The trifluoromethoxy group is electron-withdrawing, influencing the electronic properties of the aryl ring and modulating reactivity in catalytic transformations. This compound is typically handled under inert atmospheres (e.g., argon) due to its sensitivity to moisture and oxygen .
Properties
Molecular Formula |
C7H4BrF3OZn |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
bromozinc(1+);trifluoromethoxybenzene |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
VSIFDEFTHVEBRY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Direct Zinc Insertion into Aryl Halides
The most classical and frequently employed method for preparing arylzinc reagents, including (2-(trifluoromethoxy)phenyl)zinc bromide, is the direct insertion of activated zinc metal into the corresponding aryl bromide or iodide in an anhydrous polar aprotic solvent such as THF.
-
- Zinc dust or activated zinc (e.g., Rieke zinc) is suspended in dry THF under an inert atmosphere.
- The aryl bromide, 2-bromo-(trifluoromethoxy)benzene, is added slowly.
- The mixture is stirred at controlled temperatures, often between 0 °C and room temperature, for several hours until complete consumption of the halide is observed.
-
- The zinc surface must be activated to enhance reactivity, which can be achieved by washing with dilute acid or using commercially available activated zinc.
- Reaction temperature is critical: low temperatures may slow the reaction, while higher temperatures can lead to side reactions such as Wurtz coupling.
- The reaction is typically monitored by quenching aliquots and analyzing by GC or NMR.
This method yields the organozinc reagent directly in THF at the desired 0.50 M concentration, suitable for subsequent cross-coupling or nucleophilic addition reactions.
Transmetallation from Arylmagnesium or Aryl Lithium Reagents
Another common strategy involves transmetallation from an arylmagnesium bromide (Grignard reagent) or aryllithium species to zinc halides.
-
- Preparation of 2-(trifluoromethoxy)phenylmagnesium bromide by reaction of 2-bromo-(trifluoromethoxy)benzene with magnesium turnings in THF.
- Subsequent addition of anhydrous zinc bromide (ZnBr2) solution to the Grignard reagent at low temperature (e.g., 0 °C to room temperature).
- The mixture is stirred to allow transmetallation, forming (2-(trifluoromethoxy)phenyl)zinc bromide.
-
- This method allows better control over the purity of the organozinc reagent by avoiding direct zinc insertion.
- It can minimize side products related to incomplete zinc activation or Wurtz coupling.
Iodine/Zinc Exchange Reaction
A less common but effective method involves iodine/zinc exchange where an aryl iodide is treated with activated zinc in THF.
-
- The aryl iodide bearing the trifluoromethoxy substituent is reacted with zinc dust in THF at low temperatures (e.g., -15 °C to -5 °C).
- The reaction proceeds via an iodine/zinc exchange to form the arylzinc bromide.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Conditions | Purity & Yield Considerations |
|---|---|---|---|---|
| Direct Zinc Insertion | Simple, direct synthesis, no additional metals | Requires activated zinc; side reactions possible | 0 °C to RT, THF, inert atmosphere | High purity if zinc well activated; yields vary |
| Transmetallation from Grignard | Better control, avoids direct zinc activation | Presence of Mg salts; more steps | 0 °C to RT, THF | High yield; possible salt contamination |
| Iodine/Zinc Exchange | Mild conditions, good for sensitive substrates | Temperature sensitive; limited substrate scope | -15 °C to -5 °C, THF | Moderate to high yield; requires careful temp control |
Practical Considerations and Optimization
- Solvent: Tetrahydrofuran is the preferred solvent due to its ability to solvate both organozinc species and zinc salts effectively.
- Concentration: Preparing the reagent at 0.50 M concentration balances solubility and reactivity, facilitating handling and subsequent use.
- Inert Atmosphere: All reactions must be performed under nitrogen or argon to prevent oxidation or hydrolysis.
- Activation of Zinc: Using freshly activated zinc or Rieke zinc improves reaction rates and yields.
- Temperature Control: Maintaining low to moderate temperatures (0 °C to room temperature) prevents side reactions such as Wurtz coupling.
- Purification: The organozinc reagent is typically used in situ without isolation; however, filtration to remove zinc salts and careful handling can improve downstream reaction outcomes.
Summary Table of Preparation Methods
| Step | Method | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Direct Zinc Insertion | Zn (activated), 2-bromo-(trifluoromethoxy)benzene, THF, 0–25 °C, inert atmosphere | Most common, requires zinc activation |
| 2 | Transmetallation from Grignard | 2-bromo-(trifluoromethoxy)benzene + Mg → Grignard; then + ZnBr2, THF, 0–25 °C | Avoids direct zinc activation; Mg salts present |
| 3 | Iodine/Zinc Exchange | Aryl iodide + Zn dust, THF, -15 to -5 °C | Temperature sensitive; less common |
Chemical Reactions Analysis
Types of Reactions: (2-(Trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in reactions with (2-(Trifluoromethoxy)phenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving (2-(Trifluoromethoxy)phenyl)zinc bromide are typically trifluoromethoxy-substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Applications in Organic Synthesis
The primary applications of (2-(trifluoromethoxy)phenyl)zinc bromide are centered around its role as a nucleophile in various organic reactions:
- Nucleophilic Addition Reactions : This compound effectively reacts with electrophiles such as carbonyl compounds, aldehydes, and ketones, allowing for the incorporation of the trifluoromethoxy group into target molecules. This property is particularly valuable in the synthesis of complex organic molecules where specific functional groups are desired.
- Cross-Coupling Reactions : It serves as a reagent in cross-coupling reactions, including Suzuki and Negishi coupling. These reactions are essential for forming carbon-carbon bonds and are widely used in pharmaceutical chemistry to synthesize biologically active compounds .
- Fluorination Reactions : The presence of the trifluoromethoxy group enhances the reactivity of (2-(trifluoromethoxy)phenyl)zinc bromide in fluorination processes, making it suitable for synthesizing fluorinated organic compounds that exhibit unique biological activities.
Case Studies
-
Synthesis of Trifluoromethylated Compounds :
A study demonstrated that (2-(trifluoromethoxy)phenyl)zinc bromide could be employed to synthesize trifluoromethylated derivatives through nucleophilic addition to various electrophiles. The resulting compounds exhibited enhanced stability and bioactivity due to the presence of the trifluoromethoxy group. -
Application in Medicinal Chemistry :
Research has shown that compounds synthesized using (2-(trifluoromethoxy)phenyl)zinc bromide displayed promising results in preclinical studies for treating cardiovascular diseases and certain cancers. The trifluoromethoxy group contributes to improved pharmacokinetics and metabolic stability, making these compounds suitable candidates for drug development . -
Automated Synthesis Processes :
Recent advancements have incorporated (2-(trifluoromethoxy)phenyl)zinc bromide into automated synthesis platforms for drug discovery. These systems utilize this organozinc reagent in high-throughput screening processes to rapidly generate libraries of fluorinated compounds with potential therapeutic effects .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Nucleophilic Addition | Reacts with carbonyls and other electrophiles to form complex organic molecules |
| Cross-Coupling Reactions | Utilized in Suzuki and Negishi reactions for carbon-carbon bond formation |
| Fluorination | Enhances reactivity in synthesizing fluorinated compounds |
| Medicinal Chemistry | Contributes to the development of drugs with improved stability and bioavailability |
| Automated Synthesis | Integrated into high-throughput systems for rapid generation of diverse chemical libraries |
Mechanism of Action
The mechanism of action of (2-(Trifluoromethoxy)phenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the bromide, making the phenyl group more nucleophilic and facilitating its attack on electrophilic centers in other molecules. This process is often catalyzed by transition metals like palladium or nickel, which help to stabilize the reaction intermediates and lower the activation energy.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The trifluoromethoxy group in the target compound increases electrophilicity compared to alkyl or ether-containing analogs (e.g., 3-Methylbutylzinc bromide or (1,3-Dioxolan-2-ylmethyl)zinc bromide), making it more reactive toward electron-rich coupling partners .
- Steric Effects : Bulky substituents, such as the tert-butoxy group in (2-tert-butoxy-2-oxo-ethyl)zinc bromide, reduce reaction rates in sterically hindered environments .
- Solvent Compatibility: All listed compounds use THF as a solvent, which stabilizes the zinc center through coordination. However, higher concentrations (e.g., 1.0 M Zinc bromide in THF, as noted in ) may affect viscosity and reaction scalability .
Stability and Handling
- Air Sensitivity: All organozinc reagents in THF require argon packaging, but those with electron-deficient aryl groups (e.g., trifluoromethoxy) may decompose faster upon exposure to moisture compared to alkyl-zinc compounds .
- Storage : Solutions are typically stable for months at 2–8°C when sealed, though aryl-zinc reagents may precipitate over time due to THF degradation .
Commercial Availability and Cost
- Pricing : The target compound is likely priced similarly to analogs like 2-Chloro-5-pyridylzinc bromide (~$240–$562 per 25–100 mL, ).
- Scale-Up : Bulk availability varies; alkyl-zinc reagents (e.g., 3-Methylbutylzinc bromide) are more commonly produced at scale than specialized aryl-zinc derivatives .
Biological Activity
(2-(Trifluoromethoxy)phenyl)zinc bromide is an organozinc compound notable for its unique electronic properties due to the trifluoromethoxy group. This compound is used as a reagent in organic synthesis and has potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its role in drug development, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6BrF3O
- Concentration : 0.50 M in THF (Tetrahydrofuran)
- Structure : The presence of the trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it a valuable building block in medicinal chemistry.
The biological activity of (2-(trifluoromethoxy)phenyl)zinc bromide is primarily linked to its ability to participate in nucleophilic addition reactions with electrophiles. This property allows for the incorporation of the trifluoromethoxy group into various organic molecules, which may lead to compounds with enhanced biological activities.
Key Mechanisms:
- Nucleophilic Addition : Reacts with carbonyl compounds, aldehydes, and ketones.
- Fluorophilicity : Strong affinity for fluorine atoms enhances interactions with biological targets.
- Pharmacokinetics : The trifluoromethoxy group is known to improve metabolic stability and bioavailability of derived compounds.
Biological Activity and Applications
Research indicates that compounds derived from (2-(trifluoromethoxy)phenyl)zinc bromide exhibit significant biological activities, particularly in the context of drug development for diseases such as cancer and cardiovascular disorders.
Case Studies:
- Cardiovascular Disease : Compounds synthesized from this zinc reagent have shown promise in preclinical models for their ability to modulate pathways involved in cardiovascular health.
- Cancer Treatment : The incorporation of the trifluoromethoxy group has been linked to increased potency against specific cancer cell lines, suggesting potential therapeutic applications.
Research Findings
A variety of studies have evaluated the biological activity of (2-(trifluoromethoxy)phenyl)zinc bromide and its derivatives. Below is a summary of key findings:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 16l | FFA2 Antagonist | 4 nM | |
| 8 | Inhibitor of propionate-induced activation | 6-9 nM | |
| Benzothiadiazole Derivative | STAT3 Inhibitor | 15.8 µM |
Notable Observations:
- The trifluoromethoxy group significantly influences pharmacodynamics, enhancing the efficacy of synthesized compounds.
- Compounds exhibiting high selectivity for specific receptors (e.g., FFA2) demonstrate potential for targeted therapies.
Q & A
Q. What are the recommended synthetic routes for preparing (2-(Trifluoromethoxy)phenyl)zinc bromide, M in THF?
Methodological Answer: The compound is typically synthesized via transmetallation of a Grignard precursor. Begin with 2-bromo-(trifluoromethoxy)benzene, which is reacted with magnesium in anhydrous THF under an inert atmosphere (argon/nitrogen) to form the corresponding Grignard reagent. This intermediate is then treated with ZnBr₂ at 0–25°C, followed by filtration to remove Mg salts. The resulting solution is standardized to 0.50 M in THF . Key steps include:
- Inert Conditions: Prevents oxidation and moisture-induced degradation.
- Solvent Purity: THF must be rigorously dried (e.g., over Na/benzophenone).
- Reaction Monitoring: Use GC-MS or NMR to confirm complete conversion.
Q. How should (2-(Trifluoromethoxy)phenyl)zinc bromide be stored to maintain stability, and what are the signs of degradation?
Methodological Answer: Store at 2–8°C in flame-sealed ampules or Schlenk flasks under inert gas (argon). Degradation is indicated by:
- Precipitate Formation: Due to Zn(OH)₂/Br byproducts from moisture exposure.
- Color Change: Clear to yellow/brown suggests oxidation or THF peroxide formation.
- Reduced Reactivity: Test via small-scale coupling reactions (e.g., with Pd(PPh₃)₄ and aryl halides) .
Q. What are the primary applications of (2-(Trifluoromethoxy)phenyl)zinc bromide in organic synthesis?
Methodological Answer: This reagent is pivotal in:
- Negishi Cross-Coupling: Pd-catalyzed reactions with aryl/vinyl halides to form biaryl or styrene derivatives. For example, coupling with 4-bromoanisole yields 2-(trifluoromethoxy)-4’-methoxybiphenyl .
- Nucleophilic Aromatic Substitution: Reacts with electron-deficient aryl fluorides (e.g., 2-nitrofluorobenzene) to install trifluoromethoxy groups.
- Carbonyl Additions: Forms benzylic alcohols via addition to ketones/aldehydes.
Advanced Questions
Q. How does the steric and electronic profile of the 2-(trifluoromethoxy) substituent influence reaction outcomes in cross-coupling compared to para-substituted analogs?
Methodological Answer: The ortho-trifluoromethoxy group introduces steric hindrance, slowing transmetallation in Pd-catalyzed couplings. However, its strong electron-withdrawing nature (-I effect) activates the aryl-zinc bond, enhancing reactivity toward electrophiles. Comparative studies show:
- Reaction Rate: Ortho-substituted derivatives exhibit 20–30% slower coupling kinetics than para-substituted analogs.
- Regioselectivity: Ortho substitution suppresses competing β-hydride elimination in alkyl halide couplings.
- Electronic Effects: The trifluoromethoxy group increases oxidative addition efficiency in electron-poor aryl halides (e.g., 4-cyanobromobenzene) .
Q. What methodologies are effective in analyzing the kinetic stability of (2-(Trifluoromethoxy)phenyl)zinc bromide under varying catalytic conditions?
Methodological Answer:
- In Situ NMR Spectroscopy: Monitor Zn–C bond degradation in THF-d⁸ at 25°C. A 10% decrease in aryl-Zn signal over 24 hours indicates moderate stability.
- Catalyst Screening: Test Pd(0)/Pd(II) precatalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(PPh₃)₂) to assess ligand-dependent decomposition pathways.
- Arrhenius Analysis: Measure rate constants at 0°C, 25°C, and 40°C to calculate activation energy (Eₐ) for decomposition .
Q. How can contradictory data regarding the reactivity of (2-(Trifluoromethoxy)phenyl)zinc bromide with electron-deficient vs. electron-rich electrophiles be resolved?
Methodological Answer: Contradictions often arise from competing pathways (e.g., single-electron transfer vs. polar mechanisms). To resolve:
- Electrophile Screening: Use a standardized set (e.g., 4-nitrobenzaldehyde vs. 4-methoxybenzaldehyde) under identical conditions.
- DFT Calculations: Model transition states to identify electronic/steric barriers. For example, electron-deficient aldehydes favor polar addition (ΔG‡ = 15–20 kcal/mol), while electron-rich substrates may proceed via radical intermediates .
- Radical Traps: Add TEMPO to quench chain processes; suppressed yields indicate radical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
